![molecular formula C25H27ClN2O2 B245520 1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(4-chlorophenyl)-1-piperazinyl]-2-propanol](/img/structure/B245520.png)
1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(4-chlorophenyl)-1-piperazinyl]-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(4-chlorophenyl)-1-piperazinyl]-2-propanol is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as "Bisoprolol" and is a beta-blocker drug that is used to treat high blood pressure, heart failure, and angina. However,
Wirkmechanismus
Bisoprolol works by blocking the beta-1 adrenergic receptor, which is responsible for regulating heart rate and blood pressure. By blocking this receptor, Bisoprolol reduces the workload on the heart and lowers blood pressure, which can help to prevent heart failure and other cardiovascular diseases.
Biochemical and Physiological Effects:
Bisoprolol has a number of biochemical and physiological effects, including its ability to reduce heart rate and blood pressure, as well as its ability to improve cardiac function. It has also been shown to have anti-inflammatory and anti-oxidant properties, which may help to protect against cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Bisoprolol in scientific research is its well-established safety profile. Bisoprolol has been used clinically for many years and is generally well-tolerated by patients. However, one of the main limitations of using Bisoprolol in lab experiments is its relatively low potency compared to other beta-blockers.
Zukünftige Richtungen
There are many potential future directions for research on Bisoprolol. One area of interest is its potential use in the treatment of other diseases, such as cancer and Alzheimer's disease. Additionally, there is ongoing research into the development of more potent beta-blockers that may have improved efficacy compared to Bisoprolol. Finally, there is also interest in the development of new methods for synthesizing Bisoprolol and other beta-blockers that may be more efficient and environmentally friendly.
Synthesemethoden
Bisoprolol is synthesized by reacting 4-(4-chlorophenyl)-1-piperazine with 1-([1,1'-biphenyl]-4-yloxy)-3-chloropropane-2-ol in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions and the product is obtained in high yield and purity.
Wissenschaftliche Forschungsanwendungen
Bisoprolol has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of pharmacological effects, including its ability to block the beta-1 adrenergic receptor, which is responsible for regulating heart rate and blood pressure. Bisoprolol has been shown to be effective in the treatment of a variety of cardiovascular diseases, including hypertension, heart failure, and angina.
Eigenschaften
Molekularformel |
C25H27ClN2O2 |
|---|---|
Molekulargewicht |
422.9 g/mol |
IUPAC-Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol |
InChI |
InChI=1S/C25H27ClN2O2/c26-22-8-10-23(11-9-22)28-16-14-27(15-17-28)18-24(29)19-30-25-12-6-21(7-13-25)20-4-2-1-3-5-20/h1-13,24,29H,14-19H2 |
InChI-Schlüssel |
SDZFNEGBWBYELN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



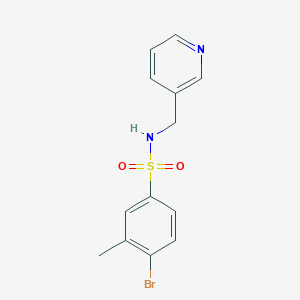
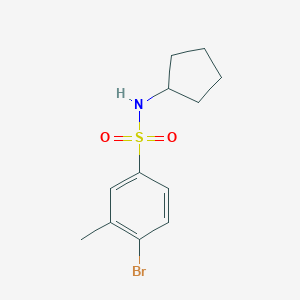
![(4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B245484.png)
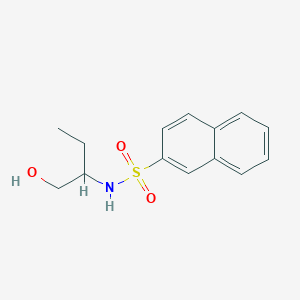
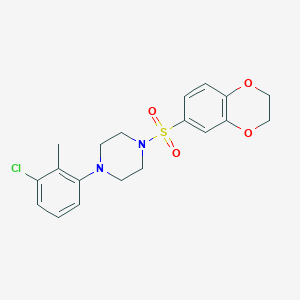
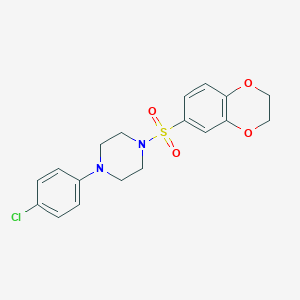
![Ethyl 1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245526.png)
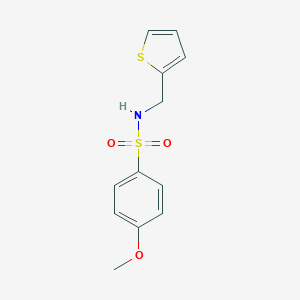
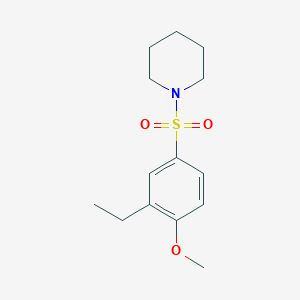
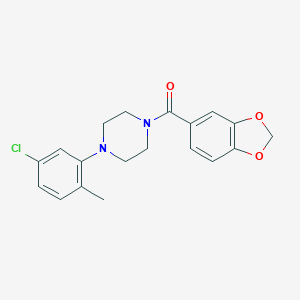

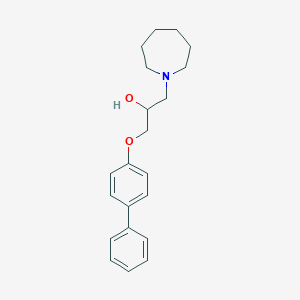
![1,4-Bis[(5-ethyl-2-methoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245546.png)
![1,4-Bis[(4-ethoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245547.png)